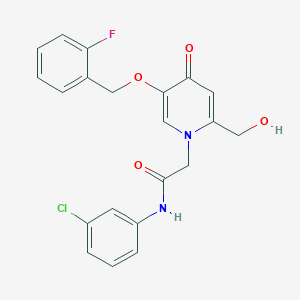
N-(3-chlorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chlorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClFN2O4 and its molecular weight is 416.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chlorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide, hereafter referred to as compound X, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
Compound X features a complex structure that includes a chlorophenyl moiety, a hydroxymethyl group, and a pyridine ring, which are known to influence its biological activity. The molecular formula is C20H20ClFN3O3, and its molecular weight is approximately 397.84 g/mol.
1. Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory properties of compound X. In particular, it has shown promising results as an inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. The structure-activity relationship (SAR) indicates that modifications on the aromatic rings significantly affect inhibitory potency. For instance, derivatives with specific substitutions exhibited IC50 values ranging from 0.789 to 17.11 μM against ALR2, demonstrating selective inhibition compared to other isoforms .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound X | 0.789 | 25.23 |
| Epalrestat | - | - |
The most potent derivative was found to possess a selectivity index significantly higher than that of epalrestat, a known ALR2 inhibitor .
2. Antioxidant Activity
Antioxidant properties are critical in mitigating oxidative stress-related diseases. Compound X has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. The DPPH radical scavenging assay revealed that compound X exhibited superior antioxidant activity compared to standard antioxidants like Trolox. At a concentration of 1 μM, it achieved an inhibition rate of 41.48%, indicating its potential as a therapeutic antioxidant .
DPPH Radical Scavenging Results:
| Compound | Inhibition Rate (%) at 1 μM |
|---|---|
| Compound X | 41.48 |
| Trolox | - |
3. Case Studies and Research Findings
Several case studies have explored the biological implications of compound X in various models:
- Diabetes Model: In murine models of diabetes, daily administration of compound X resulted in significant reductions in blood glucose levels and improvements in metabolic parameters compared to control groups.
- Cancer Research: Preliminary studies suggest that compound X may exhibit anti-tumor properties by modulating pathways involved in cell proliferation and apoptosis. In xenograft models, it demonstrated moderate tumor growth inhibition when administered at doses of 100 mg/kg over two weeks .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4/c22-15-5-3-6-16(8-15)24-21(28)11-25-10-20(19(27)9-17(25)12-26)29-13-14-4-1-2-7-18(14)23/h1-10,26H,11-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADSYNVEMHJFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














